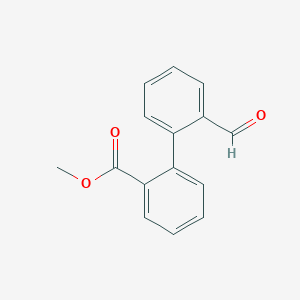

Methyl 2-(2-formylphenyl)benzoate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 2-(2-formylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAKSWUMKFLWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40317301 | |

| Record name | methyl 2-(2-formylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16231-67-7 | |

| Record name | 16231-67-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(2-formylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2-(2-formylphenyl)benzoate" chemical properties and structure

An In-Depth Technical Guide to Methyl 2' -formyl-[1,1'-biphenyl]-2-carboxylate

Executive Summary

Methyl 2' -formyl-[1,1'-biphenyl]-2-carboxylate is a bifunctional aromatic compound possessing significant potential as a versatile intermediate in synthetic organic chemistry. Its structure, which features a biphenyl scaffold with precisely positioned aldehyde and methyl ester functionalities, marks it as a valuable precursor for the synthesis of complex heterocyclic systems. The strategic ortho-placement of these groups facilitates intramolecular cyclization reactions, providing access to novel polycyclic architectures relevant to medicinal chemistry and materials science. This guide provides a comprehensive analysis of its chemical properties, a robust protocol for its synthesis via palladium-catalyzed cross-coupling, a detailed examination of its spectroscopic signature, and an expert perspective on its reactivity and synthetic applications.

Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its structure and physical characteristics. While Methyl 2' -formyl-[1,1'-biphenyl]-2-carboxylate is not extensively documented in commercial databases, its properties can be reliably predicted based on its constituent functional groups and structural analogues.

Chemical Structure and Nomenclature

The molecule consists of a biphenyl core, where one phenyl ring is substituted at the 2-position with a methyl carboxylate group and the other at the 2'-position with a formyl (aldehyde) group. This ortho,ortho'-substitution pattern can induce atropisomerism if rotation around the biphenyl C-C bond is sufficiently hindered.

-

IUPAC Name: Methyl 2' -formyl-[1,1'-biphenyl]-2-carboxylate

-

Molecular Formula: C₁₅H₁₂O₃

-

Molecular Weight: 240.26 g/mol

-

CAS Number: Not definitively assigned in major databases, indicating its status as a specialized research chemical.

Diagram: Molecular Structure and Key Features

Caption: Structure of Methyl 2' -formyl-[1,1'-biphenyl]-2-carboxylate.

Predicted Physicochemical Properties

The following properties are estimated based on established chemical principles and data from analogous compounds.

| Property | Predicted Value | Justification / Notes |

| Physical State | White to off-white solid | Biphenyl systems of this molecular weight are typically crystalline solids at room temperature. |

| Melting Point | 110 - 125 °C | Estimated based on related biphenyl carboxylates.[1] Actual value requires experimental determination. |

| Boiling Point | > 350 °C (decomposes) | High boiling point expected due to molecular weight and polarity. Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, THF, Acetone. Insoluble in water. | Polar aprotic and chlorinated solvents are expected to be effective. Poor water solubility is typical for non-ionic, medium-sized organic molecules.[2] |

| Stability | Stable under standard conditions. Sensitive to strong oxidizing and reducing agents. | The aldehyde group is susceptible to air oxidation over time, especially in solution. Store under an inert atmosphere for long-term stability. |

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond linking the two phenyl rings is most efficiently achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This methodology is renowned for its high efficiency, mild reaction conditions, and excellent functional group tolerance, making it ideal for coupling the two requisite building blocks: Methyl 2-bromobenzoate and 2-formylphenylboronic acid .

Synthetic Workflow

The overall process involves the careful setup of an inert atmosphere reaction, followed by heating, workup to remove catalyst and salts, and final purification by column chromatography.

Diagram: Suzuki-Miyaura Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis relies on the strict adherence to anhydrous and oxygen-free conditions during the catalytic cycle.

-

Reagent Preparation:

-

To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromobenzoate (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). The use of a pre-catalyst that is stable in air is a cornerstone of reproducible results.

-

-

Reaction Setup:

-

Seal the flask with a septum. Evacuate and backfill the flask with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. The removal of oxygen is critical to prevent the oxidation of the phosphine ligands and deactivation of the Pd(0) catalyst.

-

Using cannulas, add degassed solvents: Toluene (0.2 M relative to the limiting reagent), Ethanol, and Water in a 4:1:1 ratio. The aqueous phase is necessary to dissolve the carbonate base, which activates the boronic acid in the transmetalation step.

-

-

Execution and Monitoring:

-

Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-3 hours. The consumption of the starting materials and the appearance of a new, typically higher-Rf UV-active spot indicates product formation. The reaction is generally complete within 12-24 hours.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (EtOAc) and water. Transfer to a separatory funnel.

-

Separate the layers. Extract the aqueous layer twice more with EtOAc.

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Use a gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% EtOAc in hexane).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Methyl 2' -formyl-[1,1'-biphenyl]-2-carboxylate as a purified solid.

-

Spectroscopic Signature Analysis

Confirming the structure and purity of the synthesized compound is paramount. The following section details the expected spectroscopic data, providing a reliable reference for characterization.

| Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ ≈ 9.8-10.1 ppm. Aromatic Protons: Complex multiplets, δ ≈ 7.2-8.0 ppm (8H). Significant dispersion and complex splitting are expected due to the ortho-substitution and potential for restricted bond rotation. Methyl Protons (OCH₃): Singlet, δ ≈ 3.6-3.9 ppm (3H). |

| ¹³C NMR | Aldehyde Carbonyl (CHO): δ ≈ 190-195 ppm. Ester Carbonyl (COO): δ ≈ 166-169 ppm. Aromatic Carbons: Multiple signals, δ ≈ 125-145 ppm. Methyl Carbon (OCH₃): δ ≈ 52-54 ppm. |

| IR (Infrared) | C=O Stretch (Aldehyde): Strong, sharp peak at ~1700 cm⁻¹. C=O Stretch (Ester): Strong, sharp peak at ~1725 cm⁻¹. The two distinct carbonyl peaks are a key diagnostic feature. Aromatic C=C Stretch: Peaks at ~1600, 1480 cm⁻¹. C-O Stretch (Ester): Peaks at ~1280-1300 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 240. Key Fragments: m/z = 209 ([M-OCH₃]⁺), m/z = 181 ([M-COOCH₃]⁺, loss of carbomethoxy group), m/z = 152 (biphenyl fragment after loss of both functional groups). |

Chemical Reactivity and Synthetic Potential

The true value of Methyl 2' -formyl-[1,1'-biphenyl]-2-carboxylate lies in its engineered reactivity. The proximate aldehyde and ester groups are poised for intramolecular reactions, making it an exceptional starting material for constructing fused heterocyclic systems.

Intramolecular Cyclization Pathways

Under various conditions (acidic, basic, or reductive), the functional groups can react with one another to form new rings. This is a powerful strategy in drug discovery for creating rigid, three-dimensional molecules from linear precursors.

Diagram: Potential Cyclization Pathways

Caption: Potential intramolecular reactions to form complex heterocycles.

This strategic design allows for the rapid assembly of complex molecular scaffolds from a single, well-defined precursor, accelerating the exploration of chemical space in drug discovery programs.

Safety and Handling

As a professional research chemical, Methyl 2' -formyl-[1,1'-biphenyl]-2-carboxylate should be handled with appropriate care in a controlled laboratory environment.

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Hazards: While specific toxicity data is unavailable, compounds of this class should be treated as potentially harmful if swallowed and as skin/eye irritants. Aldehydes, in particular, can be sensitizers.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation of the aldehyde functional group.

References

-

Royal Society of Chemistry. (2012). Electronic Supplementary Information for Chemical Communications. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

PubChem. (1,1'-Biphenyl)-2-carboxylic acid, 4'-methyl-, methyl ester. Retrieved from [Link]

-

Hoffman Fine Chemicals. CAS 63506-58-1 | Methyl 2'-methoxy-[1,1'-biphenyl]-2-carboxylate. Retrieved from [Link]

-

Asian Publication Corporation. (2014). A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl. Asian Journal of Chemistry, 26(10), 3009-3011. Retrieved from [Link]

-

Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]

-

ResearchGate. Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Retrieved from [Link]

-

PrepChem.com. Synthesis of methyl 4'-methylbiphenyl-2-carboxylate. Retrieved from [Link]

-

PubChem. Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate. Retrieved from [Link]

-

Organic Syntheses. ortho-Formylation of phenols. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Methyl 2-[(2-methylphenoxy)methyl]benzoate. PMC. Retrieved from [Link]

-

PubChem. Methyl biphenyl-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and Optical Resolution of 1-[(3-Carboxy-1,1'-biphenyl)-2-yl]-1H-pyrrole-2-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. Figure S5. 1H NMR spectrum of compound.... Retrieved from [Link]

-

SpectraBase. Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

CBSE. (2025). CBSE Examination Paper-2025. Retrieved from [Link]

Sources

- 1. METHYL BIPHENYL-2-CARBOXYLATE | 16605-99-5 [chemicalbook.com]

- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(2-formylphenyl)benzoate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-(2-formylphenyl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to facilitate the structural elucidation and characterization of this important synthetic intermediate. Methyl 2-(2-formylphenyl)benzoate is a versatile precursor in the synthesis of various bioactive molecules and complex organic structures.[1][2]

Molecular Structure and Spectroscopic Overview

The structural integrity of a compound is paramount in its application, particularly in the pharmaceutical industry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structure determination. This guide will delve into the theoretical and practical aspects of utilizing these techniques for the characterization of Methyl 2-(2-formylphenyl)benzoate.

Figure 1: Chemical structure of Methyl 2-(2-formylphenyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 2-(2-formylphenyl)benzoate, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum of Methyl 2-(2-formylphenyl)benzoate is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the aldehyde proton. The predicted chemical shifts (δ) in ppm relative to a TMS standard are presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~10.0 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 7.2 - 8.2 | Multiplet (m) | 8H |

| Methyl Ester (-OCH₃) | ~3.9 | Singlet (s) | 3H |

The aldehyde proton is expected to be the most downfield-shifted signal due to the strong deshielding effect of the carbonyl group. The eight aromatic protons will likely appear as a complex multiplet in the region of 7.2-8.2 ppm. The methyl ester protons will present as a sharp singlet around 3.9 ppm.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | ~192 |

| Ester Carbonyl (C=O) | ~167 |

| Aromatic (Ar-C) | 125 - 140 |

| Methyl Ester (-OCH₃) | ~52 |

The two carbonyl carbons (aldehyde and ester) are expected to be the most downfield signals. The aromatic carbons will resonate in the typical range of 125-140 ppm, and the methyl ester carbon will appear at approximately 52 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural analysis.

Figure 2: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-(2-formylphenyl)benzoate in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field instrument. A standard pulse sequence with a sufficient number of scans (e.g., 16) should be used to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence should be employed. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

Data Processing: The raw data should be Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are then referenced to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 2-(2-formylphenyl)benzoate will be characterized by the vibrational frequencies of its key functional groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| Aldehyde C-H Stretch | ~2720 and ~2820 | Weak (Fermi doublets) |

| Aldehyde C=O Stretch | ~1700 | Strong |

| Ester C=O Stretch | ~1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

The presence of two distinct carbonyl stretching bands for the aldehyde and ester groups will be a key diagnostic feature in the IR spectrum. The characteristic C-H stretching frequencies for the aromatic, aliphatic, and aldehyde moieties will also be observable.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A small amount of the neat compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Data Acquisition: The spectrum should be recorded over a range of 4000 to 400 cm⁻¹. Co-adding at least 16 scans will improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should be analyzed for the presence of the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

For Methyl 2-(2-formylphenyl)benzoate (C₁₅H₁₂O₃), the molecular weight is 240.26 g/mol . In an electron ionization (EI) mass spectrum, the following key ions are predicted:

| m/z | Predicted Fragment |

| 240 | [M]⁺ (Molecular Ion) |

| 239 | [M-H]⁺ |

| 211 | [M-CHO]⁺ |

| 209 | [M-OCH₃]⁺ |

| 181 | [M-COOCH₃]⁺ |

The molecular ion peak at m/z 240 should be observable. Common fragmentation pathways would involve the loss of a hydrogen atom, the formyl group, the methoxy group, or the entire carbomethoxy group.

Predicted Fragmentation Pathway

Figure 3: Predicted major fragmentation pathways for Methyl 2-(2-formylphenyl)benzoate in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a characteristic mass spectrum.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, combining predicted data with established experimental protocols, provides a robust framework for the structural characterization of Methyl 2-(2-formylphenyl)benzoate. By leveraging the complementary information from NMR, IR, and MS, researchers can confidently verify the identity and purity of this compound, ensuring its suitability for downstream applications in synthesis and drug discovery.

References

- Benchchem. (n.d.). Technical Guide: Spectroscopic Data of 4 ....

- PubChem. (n.d.). 4'-(Bromomethyl)-2-cyanobiphenyl.

- ChemicalBook. (n.d.). 4-Bromomethyl-2-cyanobiphenyl(114772-54-2)IR.

- The Royal Society of Chemistry. (2012). Electronic Supplementary Information.

- UNIMAS Institutional Repository. (2021). Methyl-2-formyl benzoate : A Review of Synthesis and Applications.

- ResearchGate. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications.

- Amanote Research. (n.d.). Methyl-2-Formyl Benzoate: A Review of Synthesis and Applications.

- PubChem. (n.d.). Methyl 2-formylbenzoate.

- Brainly.com. (2022). Provide the IR spectrum analysis for methyl benzoate.

- MassBank. (2008). methyl benzoate.

Sources

An In-Depth Technical Guide to Methyl 2-(2-formylphenyl)benzoate: Synthesis, Properties, and Applications in Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-formylphenyl)benzoate, a notable biphenyl derivative, serves as a sophisticated and versatile intermediate in the landscape of organic synthesis. Characterized by its unique structural arrangement, featuring a methyl ester and a formyl group on adjacent phenyl rings, this compound is a key precursor for the construction of complex polycyclic architectures. Its strategic importance is particularly pronounced in the synthesis of heterocyclic systems, such as dibenzo[b,f]oxepines, a class of compounds recognized for their significant and diverse biological activities. This guide provides a comprehensive overview of Methyl 2-(2-formylphenyl)benzoate, detailing its chemical identity, synthesis protocols, physicochemical properties, and critical applications, with a focus on its role in the development of novel therapeutic agents.

Core Molecular Identifiers

A precise understanding of the molecular identity is fundamental for any scientific investigation. The core identifiers for Methyl 2-(2-formylphenyl)benzoate are summarized below.

| Identifier | Value |

| Chemical Name | Methyl 2-(2-formylphenyl)benzoate |

| Systematic Name | methyl 2'-formyl-[1,1'-biphenyl]-2-carboxylate |

| CAS Number | 16231-67-7[1][2] |

| Molecular Formula | C₁₅H₁₂O₃[1] |

| Molecular Weight | 240.25 g/mol [1] |

Synthesis of Methyl 2-(2-formylphenyl)benzoate

The synthesis of Methyl 2-(2-formylphenyl)benzoate typically involves the creation of the core biphenyl structure, which can be achieved through modern cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful and widely adopted strategy for the formation of C-C bonds between aryl moieties, offering high yields and broad functional group tolerance.[3][4][5]

Conceptual Synthetic Workflow

The logical pathway to Methyl 2-(2-formylphenyl)benzoate via a Suzuki-Miyaura coupling is outlined below. This process involves the coupling of an aryl halide with an arylboronic acid, followed by esterification of the resulting carboxylic acid.

Sources

An In-depth Technical Guide to Methyl 2-(2-formylphenyl)benzoate: Synthesis, History, and Applications

Abstract

Methyl 2-(2-formylphenyl)benzoate (CAS No. 16231-67-7) is a biphenyl-derived organic intermediate characterized by its unique arrangement of a methyl ester and a formyl group on adjacent phenyl rings. This structure makes it a highly versatile building block in organic synthesis, particularly for creating complex polycyclic aromatic systems and as a precursor in the development of novel pharmaceutical and material science compounds.[1] This guide provides a comprehensive overview of its physicochemical properties, delves into the historical context of its synthesis through the evolution of biaryl coupling reactions, presents a detailed, field-proven protocol for its preparation via the Suzuki-Miyaura cross-coupling reaction, and discusses its applications for researchers and drug development professionals.

Introduction and Molecular Overview

Methyl 2-(2-formylphenyl)benzoate is a bifunctional molecule featuring a biphenyl backbone, which imparts conformational rigidity and stability.[1] The molecule's true value lies in the orthogonal reactivity of its two functional groups:

-

The Formyl Group (-CHO): An aldehyde that serves as a reactive handle for a multitude of transformations, including nucleophilic additions, reductive aminations, Wittig reactions, and condensations.

-

The Methyl Ester Group (-COOCH₃): Can be readily hydrolyzed to the corresponding carboxylic acid or converted into other derivatives, providing another site for molecular elaboration.

This dual functionality allows for sequential, controlled modifications, making it an ideal starting point for constructing complex target molecules. Its utility is primarily as an intermediate, serving as a foundational scaffold in multi-step synthetic campaigns.[2]

Nomenclature and Physicochemical Properties

| Property | Value | Source(s) |

| Systematic IUPAC Name | Methyl 2-(2-formylphenyl)benzoate | |

| Other Names | [1,1'-Biphenyl]-2-carboxylic acid, 2'-formyl-, methyl ester | [1] |

| CAS Number | 16231-67-7 | [1] |

| Molecular Formula | C₁₅H₁₂O₃ | |

| Molecular Weight | 240.26 g/mol | |

| Appearance | Typically handled as a solid or oil under standard lab conditions. | [1] |

Historical Perspective: The Dawn of Biaryl Synthesis

The history of Methyl 2-(2-formylphenyl)benzoate is intrinsically linked to the development of methods for carbon-carbon bond formation between two aromatic rings. While the compound itself appears in chemical literature by the late 1970s[3][4], its practical and efficient synthesis is a product of modern organometallic chemistry.

The Precursor: The Ullmann Reaction

The first significant method for biaryl synthesis was the Ullmann reaction , reported by Fritz Ullmann in 1901.[5] This classical method involves the copper-catalyzed coupling of two aryl halide molecules, often requiring harsh conditions such as high temperatures (typically >200 °C) and stoichiometric amounts of copper powder or copper bronze.[5][6][7]

-

Causality Behind the Method: The reaction proceeds through the formation of an organocopper intermediate.[5] The high temperatures were necessary to overcome the activation energy for the oxidative addition of the aryl halide to copper.

-

Limitations: The Ullmann reaction was often plagued by erratic yields, the need for harsh conditions, and a limited substrate scope, typically requiring electron-deficient aryl halides.[5] Synthesizing an unsymmetrical biaryl like Methyl 2-(2-formylphenyl)benzoate would have been challenging and low-yielding.

The Revolution: Palladium-Catalyzed Cross-Coupling

The landscape of organic synthesis was revolutionized by the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. The Suzuki-Miyaura reaction , for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become the gold standard for biaryl synthesis.

-

Expertise & Causality: The Suzuki reaction offers significant advantages over the Ullmann coupling. It proceeds under much milder conditions, is tolerant of a vast array of functional groups (including aldehydes and esters), and utilizes only catalytic amounts of palladium.[8][9] The reaction's success stems from a predictable catalytic cycle involving oxidative addition, transmetalation with a stable organoboron species, and reductive elimination.[9]

This modern methodology makes the synthesis of complex molecules like Methyl 2-(2-formylphenyl)benzoate not only feasible but highly efficient and scalable.

Synthesis of Methyl 2-(2-formylphenyl)benzoate via Suzuki-Miyaura Cross-Coupling

The following section details a robust and reliable protocol for the synthesis of the title compound. The strategy involves the palladium-catalyzed coupling of a commercially available aryl bromide with an arylboronic acid.

Synthetic Workflow Overview

The logical workflow involves preparing the necessary reagents, setting up an inert atmosphere for the oxygen-sensitive catalyst, executing the coupling reaction, and finally, purifying the product.

Sources

- 1. 16231-67-7([1,1'-Biphenyl]-2-carboxylicacid, 2'-formyl-, methyl ester) | Kuujia.com [kuujia.com]

- 2. Biphenyl-2-carboxaldehyde [myskinrecipes.com]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Synthesis of m-Aryloxy Phenols | Encyclopedia MDPI [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility and Stability Profile of Methyl 2-(2-formylphenyl)benzoate

Prepared by: Gemini, Senior Application Scientist

Abstract: Methyl 2-(2-formylphenyl)benzoate is a biphenyl derivative with ester and formyl functional groups, serving as a key intermediate in the synthesis of complex organic molecules.[1] This guide provides a comprehensive technical overview of its solubility and stability characteristics. Due to the compound's nature as a synthetic intermediate, publicly available data is limited. Therefore, this document synthesizes information from structural analogs, foundational chemical principles, and established analytical methodologies to construct a predictive yet robust profile. It is designed to offer researchers, scientists, and drug development professionals a practical framework for handling, analyzing, and formulating with this molecule, grounded in the authoritative standards of the International Council for Harmonisation (ICH).

Introduction and Molecular Overview

Methyl 2-(2-formylphenyl)benzoate (CAS No. 144291-47-4) is a molecule of interest in synthetic chemistry, particularly for the construction of novel heterocyclic compounds and potential bioactive agents.[1] Its structure features a methyl ester and an aldehyde (formyl) group positioned on a biphenyl scaffold. These functional groups are the primary determinants of the molecule's chemical behavior, including its solubility and stability.

-

Methyl Ester Group: This group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-(2-formylphenyl)benzoic acid and methanol.[2]

-

Formyl (Aldehyde) Group: Aldehydes are known for their reactivity. They are readily oxidized to carboxylic acids and can be sensitive to light.[3] The formyl group is also a key site for further synthetic transformations.[1]

-

Biphenyl Core: The aromatic core is largely nonpolar, significantly influencing the molecule's solubility in various solvents.

Understanding these structural components is crucial for predicting how the molecule will behave in different chemical environments and for designing appropriate analytical and handling procedures.

Predicted Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its behavior in both chemical reactions and biological systems. Based on its structure, a qualitative and quantitative solubility profile for Methyl 2-(2-formylphenyl)benzoate can be predicted. The molecule's large, nonpolar aromatic backbone suggests poor aqueous solubility, while the polar ester and aldehyde groups allow for miscibility with a range of organic solvents.[2][4]

Qualitative Solubility Assessment

The following table summarizes the predicted solubility based on solvent polarity.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Dimethyl Sulfoxide (DMSO) | High | The polarity of these solvents can interact with the ester and aldehyde groups, while their organic nature readily solvates the aromatic core. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the carbonyl oxygens, but overall solubility may be slightly less than in aprotic solvents of similar polarity. |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Low to Moderate | Toluene and ether may offer moderate solubility due to some polarity and aromatic character, but highly nonpolar solvents like hexanes are expected to be poor solvents. |

| Aqueous | Water, Buffered Solutions (pH 4-8) | Very Low / Insoluble | The large hydrophobic biphenyl structure dominates, making it poorly soluble in water.[3][4] |

Quantitative Experimental Protocol for Solubility Determination

To move beyond prediction, a robust experimental determination of solubility is required. The gold standard for this is the Saturation Shake-Flask (SSF) method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[5]

Objective: To determine the equilibrium solubility of Methyl 2-(2-formylphenyl)benzoate in a selected solvent.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, pH 7.4 buffer, ethanol) in a sealed vial.[5][6]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Separate the undissolved solid from the saturated solution. Centrifugation is the preferred method to avoid potential adsorption issues associated with filtration.[5]

-

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent to bring the concentration within the quantifiable range of the HPLC method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve.[7][8][9]

Stability Profile and Forced Degradation Studies

Assessing the intrinsic stability of a chemical intermediate is paramount for ensuring the quality of synthetic processes and final products. Forced degradation (or stress testing) studies are the cornerstone of this evaluation, designed to identify potential degradation pathways and products under more severe conditions than accelerated stability testing.[10][11][12][13] The insights gained are crucial for developing stability-indicating analytical methods, determining appropriate storage conditions, and understanding the molecule's chemical liabilities.[10][13]

The stability of Methyl 2-(2-formylphenyl)benzoate is primarily dictated by its ester and aldehyde functionalities. A forced degradation study should be designed according to the principles outlined in the ICH Q1A(R2) guideline.[14][15] The goal is to achieve 5-20% degradation to provide sufficient information without completely destroying the molecule.[16]

Proposed Forced Degradation Conditions

The following table outlines the recommended stress conditions for a comprehensive study.

| Stress Condition | Protocol | Potential Degradation Pathway | Primary Degradation Product(s) |

| Acidic Hydrolysis | 0.1 M HCl, refluxed at 60°C for several hours. | Cleavage of the methyl ester bond.[17] | 2-(2-formylphenyl)benzoic acid and Methanol |

| Basic Hydrolysis | 0.1 M NaOH, at room temperature for several hours. | Rapid cleavage of the methyl ester bond. | Sodium 2-(2-formylphenyl)benzoate and Methanol |

| Oxidation | 3% H₂O₂ at room temperature. | Oxidation of the highly susceptible aldehyde group.[3] | Methyl 2-(2-carboxyphenyl)benzoate |

| Photostability | Exposure to a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light, as per ICH Q1B.[18][19][20][21] | The aldehyde group can act as a chromophore, potentially leading to radical-mediated degradation or isomerization. | Varies; may include oxidized or polymerized products. |

| Thermal Stress | Solid compound heated at 70°C in a controlled oven. | Generally expected to be stable, but could reveal solid-state instabilities. | Unlikely to degrade significantly unless melting point is approached. |

Experimental Workflow and Degradation Pathway Visualization

A systematic approach is essential for executing and interpreting a forced degradation study. The following diagrams illustrate the logical workflow and the predicted chemical transformations.

Caption: Figure 1: Workflow for solubility and stability analysis.

Caption: Figure 2: Primary degradation pathways under hydrolytic and oxidative stress.

Conclusion and Recommendations

This technical guide provides a predictive but scientifically grounded profile of the solubility and stability of Methyl 2-(2-formylphenyl)benzoate.

-

Solubility: The compound is predicted to be highly soluble in polar aprotic solvents like DCM and THF, with limited solubility in water. For quantitative studies, the shake-flask method with HPLC analysis is recommended.

-

Stability: The primary points of instability are the ester and aldehyde functional groups. The molecule is expected to degrade via hydrolysis under acidic and basic conditions and via oxidation of the formyl group. A comprehensive forced degradation study is essential to confirm these pathways and to develop a stability-indicating analytical method for quality control.

Researchers and developers should use this guide as a starting point for experimental design. All predictive data should be confirmed empirically using the validated methodologies described herein to ensure the safe and effective use of this versatile chemical intermediate.

References

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. (2018). U.S. Food and Drug Administration. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas Material Testing Technology. [Link]

-

ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

-

Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). [Link]

-

ICH Q1A(R2) Guideline. (n.d.). International Council for Harmonisation (ICH). [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

-

Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. [Link]

- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru. [Link]

-

Parameters of HPLC system used in solubility experiments for concentration measurement. (n.d.). ResearchGate. [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

- Roithová, J., & Schröder, D. (2017). Identifying reactive intermediates by mass spectrometry. Chemical Society Reviews, 46(24), 7384-7397.

- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry.

- Ma, J., et al. (2017). Study of Chemical Intermediates by Means of ATR-IR Spectroscopy and Hybrid Hard- and Soft-Modelling Multivariate Curve Resolution-Alternating Least Squares. Journal of Analytical Methods in Chemistry.

-

Methyl 2-formylbenzoate. (n.d.). PubChem. [Link]

-

Procedure for solubility testing of NM suspension. (2016). [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

-

Identifying reaction intermediates and catalytic active sites through in situ characterization techniques. (2010). Chemical Society Reviews. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

-

Synthesis of methyl 2-formylbenzoate. (n.d.). PrepChem.com. [Link]

- Farooq, S., & Ngaini, Z. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications.

-

Methyl benzoate. (n.d.). Wikipedia. [Link]

-

Preparation of Methyl Benzoate. (n.d.). [Link]

-

Synthesis of methyl benzoate with substituents a,b. (n.d.). ResearchGate. [Link]

-

methyl 2-fluoro-5-formylbenzoate. (n.d.). ChemSynthesis. [Link]

-

Methyl-2-Formyl Benzoate: A Review of Synthesis and Applications. (n.d.). Amanote Research. [Link]

-

Methyl 2-(2-methylphenyl)benzoate. (n.d.). PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate () for sale [vulcanchem.com]

- 3. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. materialneutral.info [materialneutral.info]

- 7. pharmaguru.co [pharmaguru.co]

- 8. sciforum.net [sciforum.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. longdom.org [longdom.org]

- 12. acdlabs.com [acdlabs.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. youtube.com [youtube.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 20. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 21. jordilabs.com [jordilabs.com]

"Methyl 2-(2-formylphenyl)benzoate" as a precursor in organic synthesis

An In-Depth Technical Guide to Methyl 2-(2-formylphenyl)benzoate as a Precursor in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Publication Date: January 14, 2026

Abstract

Methyl 2-(2-formylphenyl)benzoate is a synthetically versatile bifunctional molecule, possessing both an aldehyde and a methyl ester group in a sterically defined ortho,ortho'-biphenyl arrangement. This unique structural motif makes it an invaluable precursor for constructing complex molecular architectures, particularly polycyclic and heterocyclic systems of significant interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, offering field-proven insights into its reactivity and detailed, self-validating protocols for its use in advanced organic synthesis.

Introduction: The Strategic Value of a Bifunctional Precursor

In the landscape of organic synthesis, the strategic value of a starting material is often dictated by its functional group handles and their relative positioning. Methyl 2-(2-formylphenyl)benzoate stands out as a powerful building block precisely because it offers two distinct and reactive sites: an electrophilic aldehyde carbon and an ester carbonyl. The fixed proximity of these groups, enforced by the biphenyl backbone, allows for a range of intramolecular cyclization reactions and selective transformations that are otherwise challenging to achieve.

This guide will demonstrate how the inherent reactivity of the aldehyde (via nucleophilic addition, condensation, and olefination) and the ester (via hydrolysis, amidation, and reduction) can be harnessed independently or in concert to access diverse molecular scaffolds. We will delve into the causality behind experimental choices, providing not just procedures, but the scientific rationale required for researchers to adapt and innovate upon these methods.

Synthesis and Characterization of the Precursor

The accessibility of a precursor is paramount to its widespread application. Methyl 2-(2-formylphenyl)benzoate can be reliably synthesized through the esterification of 2-formylbenzoic acid.

Recommended Synthesis Protocol: Methylation of 2-Formylbenzoic Acid

This procedure details a standard methylation using methyl iodide, a reliable method for achieving high conversion.[1]

Workflow for Precursor Synthesis

Caption: Synthetic workflow for Methyl 2-(2-formylphenyl)benzoate.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-formylbenzoic acid (3.0 g, 20.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol). The use of a slight excess of a mild base like K₂CO₃ is crucial to deprotonate the carboxylic acid, forming the carboxylate salt which is a more potent nucleophile, without promoting side reactions involving the aldehyde.

-

Solvent Addition: Add 40 mL of anhydrous dimethylformamide (DMF) to the flask. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction as it effectively solvates the potassium cation while leaving the carboxylate anion relatively free to react.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add methyl iodide (1.5 mL, 24.0 mmol) dropwise via syringe. Running the reaction at a reduced temperature helps to control the exothermicity of the methylation.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate.

-

Workup: Pour the reaction mixture into 200 mL of cold water and extract with chloroform or dichloromethane (3 x 50 mL). The organic layers are combined.

-

Purification: Wash the combined organic phase with water (2 x 50 mL) to remove residual DMF and salts. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Final Product: The resulting crude residue can be purified by vacuum distillation (Boiling point: 95° C at 0.5 mmHg) to yield pure Methyl 2-(2-formylphenyl)benzoate as a solid.[1]

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of trustworthy research. The following data provides key identifiers for the precursor.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [2][3] |

| Appearance | Solid | [2] |

| CAS Number | 4122-56-9 | [2] |

| ¹H NMR | The spectrum will characteristically show a singlet for the methyl ester protons (~3.9 ppm), a singlet for the aldehyde proton (~10.0 ppm), and a complex multiplet pattern for the aromatic protons in the 7.5-8.0 ppm range. | |

| ¹³C NMR | Expect signals for the aldehyde carbonyl (~192 ppm), the ester carbonyl (~167 ppm), the methyl ester carbon (~52 ppm), and aromatic carbons (127-136 ppm). | |

| IR Spectroscopy | Key stretches include a strong C=O stretch for the aldehyde around 1690-1710 cm⁻¹ and another strong C=O stretch for the ester around 1720-1740 cm⁻¹. The C-O stretch of the ester will appear around 1200-1300 cm⁻¹.[4] |

Core Applications in Synthetic Transformations

The true utility of Methyl 2-(2-formylphenyl)benzoate is revealed in its application as a versatile precursor. The aldehyde and ester functionalities can be targeted selectively to build molecular complexity.

Caption: Major synthetic pathways utilizing Methyl 2-(2-formylphenyl)benzoate.

Aldehyde-Centric Transformations: The Wittig Olefination

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[5][6] It offers a reliable method for C=C bond formation with predictable stereochemical outcomes depending on the nature of the phosphorus ylide used.[7][8]

Protocol: Synthesis of Methyl 2-(2-vinylphenyl)benzoate This protocol uses methylenetriphenylphosphorane, a non-stabilized ylide, which typically favors the formation of Z-alkenes, although with a terminal alkene product, stereochemistry is not a factor.[7]

-

Ylide Generation: In a flame-dried flask under an inert nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (4.28 g, 12.0 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add n-butyllithium (n-BuLi, 4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise. The appearance of a deep orange or yellow color indicates the formation of the ylide. Stir for 1 hour at 0 °C. Causality: The use of a strong, non-nucleophilic base like n-BuLi is essential to deprotonate the phosphonium salt. Anhydrous, aprotic conditions are critical as the ylide is highly basic and reactive towards water or alcohols.

-

Aldehyde Addition: Dissolve Methyl 2-(2-formylphenyl)benzoate (1.64 g, 10.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the ylide suspension at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Quenching and Extraction: Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel, add 50 mL of diethyl ether, and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product contains the desired alkene and triphenylphosphine oxide. The driving force of the reaction is the formation of the very stable P=O bond in triphenylphosphine oxide.[8] Purify the residue by column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to isolate Methyl 2-(2-vinylphenyl)benzoate.

Aldehyde-Centric Transformations: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine.[9] The process involves the initial formation of an imine or iminium ion, which is then reduced in situ by a selective reducing agent.

Protocol: Synthesis of Methyl 2-(2-((benzylamino)methyl)phenyl)benzoate

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve Methyl 2-(2-formylphenyl)benzoate (1.64 g, 10.0 mmol) and benzylamine (1.1 mL, 10.0 mmol) in 40 mL of dichloroethane (DCE).

-

Imine Formation: Add acetic acid (0.1 mL) as a catalyst to facilitate imine formation. Stir the mixture at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12.0 mmol) portion-wise over 10 minutes. Causality: NaBH(OAc)₃ is the reagent of choice for many reductive aminations because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion). Its steric bulk and reduced reactivity prevent unwanted side reactions.[10]

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup and Purification: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with dichloromethane (3 x 40 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the target secondary amine.

Bifunctional Reactivity: Synthesis of Dibenzo[b,f]oxepine Scaffolds

The true elegance of Methyl 2-(2-formylphenyl)benzoate is demonstrated in reactions that engage both functional groups to construct complex polycyclic systems. The dibenzo[b,f]oxepine core is a privileged scaffold found in numerous therapeutic agents.[11] While many routes to this core exist,[12][13][14] a plausible intramolecular pathway can be designed starting from our precursor.

Hypothetical Protocol: Intramolecular Reductive Cyclization This theoretical protocol leverages the two functional groups in a sequential transformation to build the seven-membered ring.

-

Selective Aldehyde Reduction: Dissolve Methyl 2-(2-formylphenyl)benzoate (10.0 mmol) in methanol. Cool to 0 °C and add sodium borohydride (NaBH₄) (0.45 g, 12.0 mmol) portion-wise. Causality: NaBH₄ is a mild reducing agent that will selectively reduce the aldehyde to a primary alcohol in the presence of the less reactive methyl ester. Stir for 1 hour, then quench with water and extract the resulting alcohol, Methyl 2-(2-(hydroxymethyl)phenyl)benzoate.

-

Intramolecular Cyclization (Lactonization): The resulting ortho-hydroxy-methyl-ester could theoretically undergo an acid- or base-catalyzed intramolecular transesterification. Dissolve the intermediate alcohol-ester in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) and heat to reflux with a Dean-Stark apparatus to remove methanol, driving the equilibrium towards the formation of the seven-membered lactone (an oxepinone). This demonstrates how the proximity of the two modified functional groups can be exploited for ring formation.

Conclusion and Future Outlook

Methyl 2-(2-formylphenyl)benzoate is more than a simple bifunctional molecule; it is a strategic platform for the efficient construction of complex organic frameworks. Its value lies in the predictable reactivity of its aldehyde and ester groups and their ideal positioning for intramolecular reactions. The protocols and insights provided in this guide highlight its proven utility in fundamental transformations like olefination and amination, and its potential in the synthesis of medicinally relevant scaffolds like dibenzo[b,f]oxepines. For researchers in drug development and synthetic chemistry, mastering the use of this precursor opens a reliable and versatile route to novel molecular entities.

References

-

Jadhav, M. J., et al. (2021). Synthesis, biological evaluation and molecular docking studies of new dibenz [b, f][12][15] oxazepine derivatives as potent antipsychotic agents. Results in Chemistry, 3, 100185.

- Farooq, S., & Ngaini, Z. (2019). Methyl-2-formyl benzoate: A Review of Synthesis and Applications.

-

Farooq, S., & Ngaini, Z. (2019). Methyl-2-formyl benzoate : A Review of Synthesis and Applications. UNIMAS Institutional Repository. [Link]

-

de Oliveira, R. N., et al. (2023). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Molecules, 28(19), 6942. [Link]

-

Singh, S., et al. (2023). Strategies for the synthesis of dibenzo[b,f]oxepin scaffold. ResearchGate. [Link]

-

Koprowska, K., et al. (2023). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. International Journal of Molecular Sciences, 24(11), 9687. [Link]

-

van der Westhuizen, C., & van der Westhuizen, J. H. (2018). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 14, 699-736. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

University of California, Irvine. (2017). A Solvent Free Wittig Reaction. [Link]

-

PrepChem. (n.d.). Synthesis of methyl 2-formylbenzoate. [Link]

-

Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-formylbenzoate. PubChem Compound Database. [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

-

Smith, A. (2018). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]

-

University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. [Link]

-

Patel, J., et al. (2016). Infrared data obtained for the methyl benzoate when added to the... ResearchGate. [Link]

-

Hejazy, M., et al. (2023). Synthesis of methyl benzoate with substituents. ResearchGate. [Link]

-

Matar, N. (2018). Reductive amination of amines with formaldehyde? ResearchGate. [Link]

-

Hudlicky, T., & Claeboe, C. D. (2002). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. The Journal of Organic Chemistry, 67(25), 9015-9018. [Link]

-

Collins, M., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(18), 7765-7776. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Methyl 2-formylbenzoate | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

Theoretical Conformational Analysis of Methyl 2-(2-formylphenyl)benzoate: A Guide for Researchers

Abstract

Methyl 2-(2-formylphenyl)benzoate is a molecule of significant interest in organic synthesis, serving as a versatile precursor for a variety of bioactive compounds and pharmaceutical products.[1][2] Its chemical reactivity and biological activity are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive theoretical framework for the conformational analysis of Methyl 2-(2-formylphenyl)benzoate, offering insights into its structural dynamics. We will explore the underlying principles of its conformational preferences, driven by the interplay of steric and electronic effects, and outline robust computational methodologies for its study. This document is intended for researchers, scientists, and drug development professionals who are engaged in the study of flexible molecules and their structure-activity relationships.

Introduction: The Structural Significance of Methyl 2-(2-formylphenyl)benzoate

Methyl 2-(2-formylphenyl)benzoate is an ortho-substituted biphenyl derivative, a class of compounds known for exhibiting restricted rotation around the central carbon-carbon single bond.[3][4] This restricted rotation, a consequence of steric hindrance between the substituents on the ortho positions of the two phenyl rings, can give rise to atropisomerism, where the molecule becomes chiral due to the non-planar arrangement of the rings.[4][5] The conformational landscape of Methyl 2-(2-formylphenyl)benzoate is further complicated by the presence of a formyl group and a methyl ester group, both of which can engage in various intramolecular interactions.

Understanding the preferred conformations of this molecule is crucial for several reasons:

-

Reactivity Prediction: The accessibility of the formyl and ester functional groups for chemical reactions is dictated by their spatial orientation.

-

Drug Design: In drug development, the conformation of a molecule determines its ability to bind to a biological target. A thorough conformational analysis can inform the design of more potent and selective drugs.

-

Materials Science: The packing of molecules in the solid state, which influences material properties, is governed by their low-energy conformations.[6]

This guide will delve into the theoretical approaches that can be employed to elucidate the conformational preferences of Methyl 2-(2-formylphenyl)benzoate, providing a roadmap for researchers to conduct their own computational studies.

Computational Methodologies for Conformational Analysis

A multi-faceted computational approach is recommended to accurately model the conformational behavior of Methyl 2-(2-formylphenyl)benzoate. This typically involves a combination of methods to efficiently explore the potential energy surface and then refine the energies of the most stable conformers.

Initial Conformational Search

The first step is to generate a diverse set of possible conformations. Due to the flexibility of the molecule, particularly the rotation around the biphenyl bond and the orientation of the formyl and ester groups, a systematic or stochastic search is necessary.

-

Molecular Mechanics (MM): MM methods, such as those employing the MMFF94 or Amber force fields, are computationally inexpensive and well-suited for an initial broad scan of the conformational space. These methods can quickly generate thousands of potential conformers by systematically rotating the rotatable bonds.

Geometry Optimization and Energy Refinement

Once a set of initial conformers is generated, more accurate quantum mechanical (QM) methods are employed to optimize their geometries and calculate their relative energies.

-

Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for its balance of accuracy and computational cost.[7] A functional such as B3LYP, combined with a basis set like 6-31G(d), is a common starting point for geometry optimization. For more accurate energy calculations, a larger basis set, such as aug-cc-pVDZ, and the inclusion of a solvent model (e.g., the Polarizable Continuum Model, PCM) are recommended to simulate a more realistic chemical environment.[7]

Analysis of Rotational Barriers

To understand the dynamics of interconversion between different conformers, it is essential to calculate the energy barriers for rotation around key bonds.

-

Potential Energy Surface (PES) Scan: A PES scan involves systematically changing a specific dihedral angle (e.g., the one defining the twist of the biphenyl rings) and performing a constrained geometry optimization at each step. This allows for the mapping of the energy profile of the rotation and the identification of transition states.

The following diagram illustrates a typical computational workflow for conformational analysis:

Caption: A typical workflow for the theoretical conformational analysis of a flexible molecule.

Expected Conformational Features of Methyl 2-(2-formylphenyl)benzoate

Based on the principles of steric hindrance and intramolecular interactions observed in similar ortho-substituted biphenyls and diaryl ketones, we can anticipate several key conformational features for Methyl 2-(2-formylphenyl)benzoate.[8][9]

The Biphenyl Dihedral Angle

The most significant conformational determinant is the dihedral angle between the two phenyl rings. Due to the steric clash between the formyl group on one ring and the methyl ester group on the other, a planar conformation is expected to be highly disfavored. The molecule will likely adopt a twisted conformation to alleviate this steric strain.[6] The exact dihedral angle will be a balance between minimizing steric repulsion and maintaining some degree of π-conjugation between the rings.

Orientation of the Formyl and Methyl Ester Groups

The orientation of the formyl and methyl ester groups relative to their respective phenyl rings will also influence the overall conformation.

-

Formyl Group: The formyl group can exist in two planar orientations, with the C=O bond pointing towards or away from the other phenyl ring. The orientation will be influenced by potential intramolecular interactions, such as C-H···O hydrogen bonds.

-

Methyl Ester Group: Similarly, the methyl ester group has rotational freedom around the C-O bond. Its orientation will be governed by steric interactions with the adjacent phenyl ring and the potential for weak intramolecular forces.

The interplay of these rotational degrees of freedom will result in a complex potential energy surface with several local minima corresponding to different stable conformers.

Potential Intramolecular Interactions

The presence of oxygen atoms in the formyl and ester groups allows for the possibility of stabilizing intramolecular interactions. These can include:

-

C-H···O Hydrogen Bonds: A hydrogen atom from one of the phenyl rings could form a weak hydrogen bond with an oxygen atom of the formyl or ester group on the other ring.

-

π-π Stacking: Although the rings are not expected to be perfectly parallel, attractive π-π interactions between the electron clouds of the two aromatic rings can contribute to the stability of certain twisted conformations.

The following table summarizes the key dihedral angles that define the conformation of Methyl 2-(2-formylphenyl)benzoate and the expected range of values based on studies of similar molecules.

| Dihedral Angle | Description | Expected Range | Rationale |

| τ1 (C-C-C-C) | Torsion angle between the two phenyl rings | 40° - 80° | Minimization of steric hindrance between ortho substituents.[5][8] |

| τ2 (O=C-C-C) | Torsion angle of the formyl group | ~0° or ~180° | Planarity of the formyl group with the phenyl ring. |

| τ3 (O=C-O-C) | Torsion angle of the methyl ester group | ~0° or ~180° | Planarity of the ester group with the phenyl ring. |

Detailed Experimental Protocols for Computational Analysis

For researchers wishing to perform their own theoretical studies, the following protocols provide a detailed, step-by-step methodology.

Protocol for Initial Conformational Search

-

Build the Molecule: Construct the 3D structure of Methyl 2-(2-formylphenyl)benzoate using a molecular modeling software (e.g., Avogadro, GaussView).

-

Define Rotatable Bonds: Identify the key rotatable bonds: the C-C bond connecting the two phenyl rings, the C-C bond of the formyl group, and the C-O bond of the ester group.

-

Perform Conformational Search: Use a molecular mechanics-based conformational search algorithm (e.g., in Spartan or MacroModel). Set the search to systematically rotate the defined bonds in increments (e.g., 30°) and save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

Protocol for DFT Geometry Optimization and Energy Calculation

-

Prepare Input Files: For each conformer generated in the previous step, create an input file for a DFT calculation using a program like Gaussian or ORCA.

-

Specify Calculation Parameters:

-

Method: B3LYP

-

Basis Set: 6-31G(d)

-

Job Type: Opt (Geometry Optimization) followed by Freq (Frequency calculation to confirm a true minimum).

-

-

Run the Calculations: Submit the input files to a high-performance computing cluster.

-

Refine Energies: For the optimized geometries of the low-energy conformers (e.g., within 3 kcal/mol of the global minimum), perform single-point energy calculations using a more accurate level of theory:

-

Method: B3LYP

-

Basis Set: aug-cc-pVDZ

-

Solvent Model: SCRF=(PCM, Solvent=Toluene) (or another appropriate solvent).

-

The logical relationship between the different computational steps can be visualized as follows:

Caption: The logical flow of the computational protocol for conformational analysis.

Conclusion and Future Directions

The theoretical study of Methyl 2-(2-formylphenyl)benzoate's conformation is a critical step towards understanding its chemical behavior and potential applications. By employing a combination of molecular mechanics and density functional theory, researchers can gain valuable insights into the molecule's three-dimensional structure, the relative energies of its stable conformers, and the barriers to their interconversion. This knowledge can guide synthetic strategies, inform drug design efforts, and provide a deeper understanding of its fundamental chemical properties.

Future work could involve validating the theoretical predictions with experimental data from techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy or X-ray crystallography.[7][10] Furthermore, molecular dynamics (MD) simulations could provide a more dynamic picture of the conformational landscape, revealing how the molecule behaves over time in different environments.[11]

References

-

Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). MDPI. [Link]

-

Rotation in biphenyls with a single ortho-substituent. (2006). Journal of Organic Chemistry. [Link]

-

Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. (n.d.). PMC - NIH. [Link]

-

Asymmetric transformations of diaryl, aliphatic and aryl ketones. (n.d.). ResearchGate. [Link]

-

Stereochemistry of Biphenyls. (2018). YouTube. [Link]

-

(a) General structure of enantiomeric couples of ortho-trisubstituted... (n.d.). ResearchGate. [Link]

-

Optical activity in Ortho Ortho di substituted bi phenyl. (2025). Filo. [Link]

-

Tailored 6FCDA Copolyimides for Microporosity-Controlled CMS Membranes in C3H6/C3H8 Separation. (2026). ACS Publications. [Link]

-

Conformational Studies by Dynamic NMR. Part 56.1 Enantiotopomerization and Conformational Analysis of Hindered Aryl Alkyl Ketone. (n.d.). IRIS Unibas. [Link]

-

methyl 2-fluoro-5-formylbenzoate - C9H7FO3, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis. [Link]

-

Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (2025). ResearchGate. [Link]

-

Methyl 2-formylbenzoate | C9H8O3. (n.d.). PubChem - NIH. [Link]

-

8.2: Conformational Analysis. (2020). Chemistry LibreTexts. [Link]

-

(PDF) Methyl-2-Formyl Benzoate: A Review of Synthesis and. (n.d.). Amanote Research. [Link]

-

Crystal structures and Hirshfeld surface analyses of methyl 4-{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzoate, methyl 4-{2,2-dichloro-1-[(E)-(4-methylphenyl)diazenyl]ethenyl}benzoate and methyl 4-{2,2-dichloro-1-[(E)-(3. (n.d.). PubMed Central. [Link]

-

Methyl 2-[(2-methylphenoxy)methyl]benzoate. (n.d.). PMC - PubMed Central - NIH. [Link]

-

Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. (n.d.). PMC - NIH. [Link]

-

4-Formyl-2-nitro-phenyl 3-nitro-2-methyl-benzoate. (n.d.). PubMed. [Link]

-

(PDF) Methyl 2-(benzoyloxy)benzoate. (n.d.). ResearchGate. [Link]ate)

Sources

- 1. researchgate.net [researchgate.net]

- 2. (PDF) Methyl-2-Formyl Benzoate: A Review of Synthesis and [research.amanote.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Optical activity in Ortho Ortho di substituted bi phenyl | Filo [askfilo.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.unibas.it [iris.unibas.it]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Synthetic Versatility and Therapeutic Potential of Methyl 2-formylbenzoate and Its Derivatives: A Technical Guide for Drug Discovery

Introduction: The Architectural Elegance of a Bifunctional Precursor

In the landscape of medicinal chemistry and organic synthesis, the strategic value of a molecular scaffold is often determined by its synthetic accessibility and the diversity of structures it can generate. Methyl 2-formylbenzoate (CAS No. 4122-56-9), a seemingly unassuming aromatic compound, stands out as a cornerstone precursor for a wealth of biologically active molecules.[1][2] Its structure, characterized by the ortho-positioning of an aldehyde and a methyl ester on a benzene ring, provides a unique bifunctionality. This arrangement is not merely a matter of chemical curiosity; it is the key to its synthetic power, enabling a cascade of intramolecular cyclization reactions to form privileged heterocyclic scaffolds.[2][3]

This technical guide offers an in-depth exploration of Methyl 2-formylbenzoate, moving beyond a simple catalog of reactions to provide a causal understanding of its utility. We will dissect its synthesis, explore the chemical logic behind its transformation into potent anticancer and antifungal agents, and survey the broader therapeutic landscape of its analog classes. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into harnessing this versatile molecule for therapeutic innovation.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a starting material is paramount for successful synthesis and scale-up.

Table 1: Physicochemical Properties of Methyl 2-formylbenzoate [4][5]

| Property | Value |

| CAS Number | 4122-56-9 |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Appearance | Solid |

| Density | ~1.203 g/mL[6] |

| IUPAC Name | methyl 2-formylbenzoate |

| Synonyms | 2-Carbomethoxybenzaldehyde, Methyl o-formylbenzoate, Phthalaldehydic acid, methyl ester[4] |

While primary literature detailing a full spectroscopic analysis is not extensively published, spectral data is well-established and available through chemical databases and suppliers.[4] The key characteristic peaks would include signals for the aromatic protons, the aldehyde proton (~10 ppm in ¹H NMR), the methyl ester protons (~3.9 ppm in ¹H NMR), and carbonyl stretches in the IR spectrum.

Synthesis of the Core Scaffold: Methyl 2-formylbenzoate

The efficient preparation of the core molecule is the critical first step. The most common and reliable method is the esterification of 2-formylbenzoic acid. This approach is favored for its high yield and straightforward procedure.

Expertise in Practice: Why Esterification is the Method of Choice